molecular formula C18H14ClN3O B8335312 {2-[(3-Aminopyridin-2-yl)amino]phenyl}(4-chlorophenyl)methanone CAS No. 89154-00-7

{2-[(3-Aminopyridin-2-yl)amino]phenyl}(4-chlorophenyl)methanone

Cat. No.: B8335312
CAS No.: 89154-00-7
M. Wt: 323.8 g/mol
InChI Key: RJWJJRNSCFIJFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-[(3-Aminopyridin-2-yl)amino]phenyl}(4-chlorophenyl)methanone is a useful research compound. Its molecular formula is C18H14ClN3O and its molecular weight is 323.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

89154-00-7

Molecular Formula

C18H14ClN3O

Molecular Weight

323.8 g/mol

IUPAC Name

[2-[(3-aminopyridin-2-yl)amino]phenyl]-(4-chlorophenyl)methanone

InChI

InChI=1S/C18H14ClN3O/c19-13-9-7-12(8-10-13)17(23)14-4-1-2-6-16(14)22-18-15(20)5-3-11-21-18/h1-11H,20H2,(H,21,22)

InChI Key

RJWJJRNSCFIJFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)NC3=C(C=CC=N3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under an atmosphere of nitrogen, 29 g (0.187 mole) of titanium trichloride was added portionwise (cautiously; in hood) to 200 g of ice and the resulting solution was diluted to 250 ml volume with water. This was added, all at once, at 30° C. to a stirred solution of 11.0 g (0.0312 mole) of (4-chlorophenyl)[2-[(3-nitro-2-pyridinyl)amino]phenyl]methanone, 300 ml of ethyl acetate:methanol (1:1), 100 ml of acetic acid:water (1:1) and 20 ml more solution of titanium trichloride. The reaction mixture was stirred for 20 min then diluted with one liter of water and filtered. The filter cake was washed with water and then partitioned between 200 ml of methylene chloride and 75 ml of 10% aqueous sodium hydroxide solution. The methylene chloride layer was washed with 75 ml of water, dried over sodium sulfate and concentrated in vacuo. The residue (7 g) was recrystallized from ethyl acetate-isopropyl ether to give 6.0 g of gold solid, m.p. 145°-146° C.
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Name
ethyl acetate methanol
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five
Quantity
29 g
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.